molecular formula C23H24N2O5 B11356647 2-phenoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-phenoxy-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B11356647
M. Wt: 408.4 g/mol
InChI Key: QSJROXVWTCOKSZ-UHFFFAOYSA-N
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Description

2-PHENOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a pyridinyl group, and a trimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include phenol, pyridine, and 3,4,5-trimethoxybenzyl chloride. The synthetic route may involve:

    Nucleophilic Substitution: Reacting phenol with an appropriate halide to form the phenoxy group.

    Amidation: Coupling the phenoxy group with pyridine and 3,4,5-trimethoxybenzyl chloride under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-PHENOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-PHENOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-PHENOXY-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE: shares structural similarities with other compounds containing phenoxy, pyridinyl, and trimethoxyphenyl groups.

Uniqueness

    Structural Complexity: The combination of phenoxy, pyridinyl, and trimethoxyphenyl groups makes it unique.

    Its diverse applications in chemistry, biology, medicine, and industry highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

2-phenoxy-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H24N2O5/c1-27-19-13-17(14-20(28-2)23(19)29-3)15-25(21-11-7-8-12-24-21)22(26)16-30-18-9-5-4-6-10-18/h4-14H,15-16H2,1-3H3

InChI Key

QSJROXVWTCOKSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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